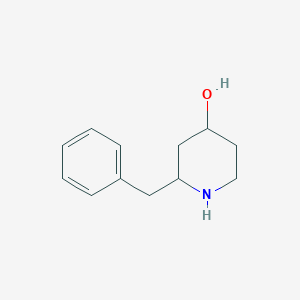

2-Benzylpiperidin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Benzylpiperidin-4-ol is an organic compound with the molecular formula C12H17NO. It is a derivative of piperidine, featuring a benzyl group attached to the nitrogen atom and a hydroxyl group on the fourth carbon of the piperidine ring. This compound is known for its applications in medicinal chemistry and organic synthesis.

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common method involves the reductive amination of 4-piperidone with benzylamine. This reaction typically uses a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Grignard Reaction: Another method involves the reaction of 4-piperidone with benzylmagnesium chloride (a Grignard reagent), followed by hydrolysis to yield this compound.

Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and advanced purification techniques like crystallization and distillation are commonly employed.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form various derivatives, often using hydrogenation methods with catalysts like Pd/C.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the hydroxyl group, leading to a variety of functionalized derivatives.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: H2 gas with Pd/C catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: Benzylpiperidin-4-one.

Reduction: Various hydrogenated derivatives.

Substitution: Functionalized piperidine derivatives.

Scientific Research Applications

Chemistry: 2-Benzylpiperidin-4-ol is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new synthetic pathways.

Biology: In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors.

Medicine: It has been investigated for its potential therapeutic properties, particularly in the development of drugs targeting neurological conditions.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which 2-Benzylpiperidin-4-ol exerts its effects depends on its interaction with specific molecular targets. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical pathways. The exact pathways involved can vary based on the specific application and derivative of the compound.

Comparison with Similar Compounds

1-Benzylpiperidin-4-ol: Similar structure but with different substitution patterns.

4-Benzylpiperidine: Lacks the hydroxyl group, leading to different reactivity and applications.

Piperidin-4-ol: The parent compound without the benzyl group.

Uniqueness: 2-Benzylpiperidin-4-ol is unique due to the presence of both the benzyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Biological Activity

2-Benzylpiperidin-4-ol is a compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into its biological mechanisms, pharmacological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring with a benzyl substituent at the nitrogen atom and a hydroxyl group at the fourth position. This structural configuration contributes to its unique biological activity.

The biological effects of this compound are primarily mediated through its interaction with various neurotransmitter systems, particularly those involving dopamine, serotonin, and norepinephrine. It exhibits affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET), which are critical in regulating mood and cognitive functions .

Key Mechanisms:

- Dopamine Transporter Inhibition : The compound shows a significant ability to inhibit dopamine reuptake, which may contribute to its potential antidepressant effects.

- Serotonin Modulation : It may also influence serotonin pathways, making it a candidate for treating mood disorders .

- Acetylcholinesterase Inhibition : Some derivatives of benzylpiperidine compounds have been shown to inhibit acetylcholinesterase (AChE), suggesting potential applications in Alzheimer's disease management .

Biological Activity Overview

The biological activities of this compound and its derivatives have been explored in various studies:

Case Studies

-

Neuropharmacological Evaluation :

A study evaluated the effects of this compound on rodent models of depression. Results indicated a marked decrease in depressive-like behaviors, correlating with increased dopamine levels in the prefrontal cortex . -

Anticancer Activity :

Research demonstrated that derivatives of this compound exhibited significant antiproliferative effects on various cancer cell lines including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). The IC50 values ranged from 19.9 to 75.3 µM, indicating potent activity against tumor growth . -

Cognitive Enhancement :

In a study focused on cognitive decline models, compounds derived from this compound showed promise as AChE inhibitors, with some exhibiting up to 87% inhibition compared to standard drugs like donepezil . This suggests potential applications in treating Alzheimer's disease.

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

2-benzylpiperidin-4-ol |

InChI |

InChI=1S/C12H17NO/c14-12-6-7-13-11(9-12)8-10-4-2-1-3-5-10/h1-5,11-14H,6-9H2 |

InChI Key |

MJILZFFEVVWANF-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(CC1O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.